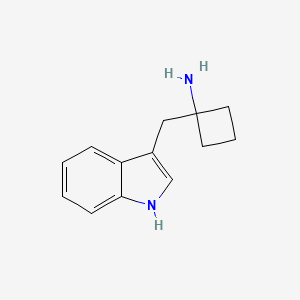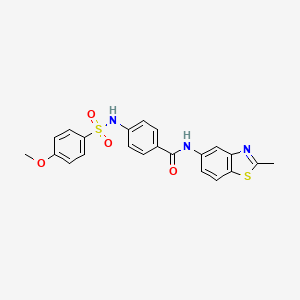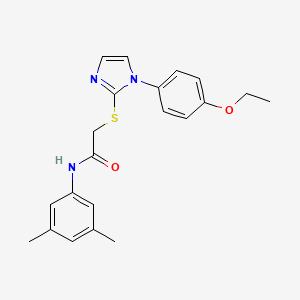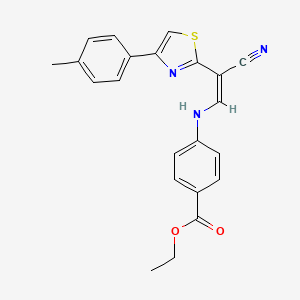![molecular formula C16H17N3O2 B2693228 2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile CAS No. 405889-71-6](/img/structure/B2693228.png)
2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile is a complex organic compound characterized by its unique spiro structure, which integrates an adamantane core with a piperidine ring
Mechanism of Action
Target of Action
The adamantane and piperidine moieties in the compound are found in various pharmaceuticals, suggesting potential bioactivity .
Mode of Action
Compounds containing adamantane and piperidine moieties have been shown to interact with various biological targets, potentially leading to therapeutic effects .
Pharmacokinetics
The compound’s structure suggests it might be lipophilic, which could influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile typically involves a multi-step process:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Spirocyclization: The adamantane core is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of strong bases and high temperatures to facilitate the formation of the spiro linkage.
Functionalization: The final step involves the introduction of the dicarbonitrile groups at the 3’ and 5’ positions of the piperidine ring. This is typically achieved through nucleophilic substitution reactions using cyanide sources under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and cyanides are used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or cyano groups.
Scientific Research Applications
2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: The compound’s unique structure and reactivity profile make it a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In materials science, the compound can be used to develop new polymers or as a precursor for advanced materials with specific mechanical or thermal properties.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,4’-piperidine]: Similar spiro structure but lacks the adamantane core and dicarbonitrile groups.
Adamantane derivatives: Compounds with an adamantane core but different functional groups or ring systems.
Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional ring systems.
Uniqueness
2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile is unique due to its combination of an adamantane core with a spiro-linked piperidine ring and dicarbonitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2',6'-dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-6-12-14(20)19-15(21)13(7-18)16(12)10-2-8-1-9(4-10)5-11(16)3-8/h8-13H,1-5H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJEIOJAIIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C(C(=O)NC(=O)C4C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
![1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2693154.png)
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)



![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

